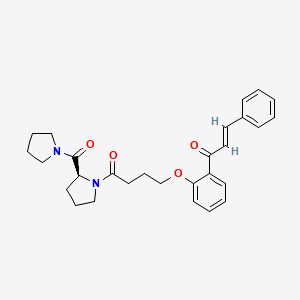
Ferrous acetylcysteine dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous acetylcysteine dihydrate is a coordination compound that combines ferrous ions (Fe²⁺) with acetylcysteine, a derivative of the amino acid cysteine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferrous acetylcysteine dihydrate can be synthesized through the reaction of ferrous salts, such as ferrous sulfate or ferrous chloride, with acetylcysteine in an aqueous medium. The reaction typically involves dissolving the ferrous salt in water, followed by the addition of acetylcysteine. The mixture is then stirred and heated to promote the formation of the coordination compound. The resulting product is filtered, washed, and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques like crystallization and purification may be employed to obtain the desired compound in its dihydrate form.
Análisis De Reacciones Químicas
Types of Reactions
Ferrous acetylcysteine dihydrate can undergo various chemical reactions, including:
Oxidation: The ferrous ion (Fe²⁺) can be oxidized to ferric ion (Fe³⁺) under suitable conditions.
Reduction: The compound can participate in redox reactions where the ferrous ion is reduced.
Substitution: Ligand exchange reactions can occur, where acetylcysteine is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used.
Substitution: Ligand exchange can be facilitated by adding competing ligands such as ethylenediaminetetraacetic acid (EDTA).
Major Products Formed
Oxidation: Ferric acetylcysteine complexes.
Reduction: Reduced ferrous complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Ferrous acetylcysteine dihydrate is used as a precursor for the synthesis of various iron-containing compounds. It serves as a model compound for studying coordination chemistry and redox behavior of iron complexes.
Biology
In biological research, this compound is investigated for its potential antioxidant properties. Acetylcysteine is known to replenish glutathione levels, and its combination with iron may enhance its biological activity.
Medicine
The compound is explored for its potential therapeutic applications, particularly in treating conditions related to oxidative stress and iron deficiency. Acetylcysteine’s mucolytic properties, combined with iron supplementation, may offer dual benefits in certain medical conditions.
Industry
In industrial applications, this compound can be used in the formulation of supplements and pharmaceuticals. Its role as a catalyst in chemical reactions is also being studied.
Mecanismo De Acción
Ferrous acetylcysteine dihydrate exerts its effects through the combined action of ferrous ions and acetylcysteine. The ferrous ions participate in redox reactions, while acetylcysteine acts as an antioxidant by replenishing glutathione levels. The compound may target cellular pathways involved in oxidative stress and iron metabolism, thereby exerting protective and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ferrous oxalate dihydrate: Another iron coordination compound with different ligands.
Ferric acetylcysteine: The oxidized form of ferrous acetylcysteine.
Ferrous sulfate: A commonly used iron supplement.
Uniqueness
Ferrous acetylcysteine dihydrate is unique due to the presence of acetylcysteine, which imparts additional antioxidant properties. This makes it distinct from other ferrous compounds that do not have such properties. The combination of iron and acetylcysteine offers potential dual benefits in both antioxidant activity and iron supplementation.
Propiedades
Número CAS |
111056-17-8 |
|---|---|
Fórmula molecular |
C10H20FeN2O8S2 |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-sulfanylpropanoate;iron(2+);dihydrate |
InChI |
InChI=1S/2C5H9NO3S.Fe.2H2O/c2*1-3(7)6-4(2-10)5(8)9;;;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-2/t2*4-;;;/m00.../s1 |
Clave InChI |
IIQXFIHAZSIZTA-QDILMJESSA-L |
SMILES isomérico |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].O.O.[Fe+2] |
SMILES canónico |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].O.O.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















